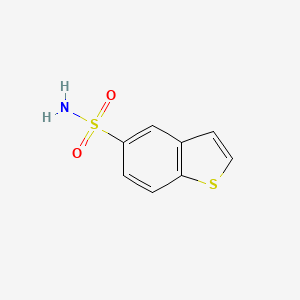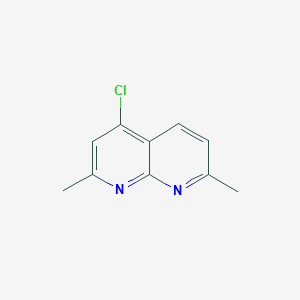
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE
Descripción general
Descripción
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, featuring a chloro group, a methoxy group, and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE typically involves multiple steps, starting from readily available precursors. One common method is the radical trifluoromethylation of carbon-centered intermediates
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while substitution of the chloro group can produce various substituted benzenamines.
Aplicaciones Científicas De Investigación
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro and methoxy groups.
2-Chloro-5-(trifluoromethyl)benzenamine: Similar structure but lacks the methoxy group.
Uniqueness
4-CHLORO-2-METHOXY-5-(TRIFLUOROMETHYL)-BENZENAMINE is unique due to the presence of all three functional groups (chloro, methoxy, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H7ClF3NO |
|---|---|
Peso molecular |
225.59 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3NO/c1-14-7-3-5(9)4(2-6(7)13)8(10,11)12/h2-3H,13H2,1H3 |
Clave InChI |
BILJMVTZCRRVSV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Cl)C(F)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid](/img/structure/B8752275.png)







![Methyl [4-(aminomethyl)phenoxy]acetate](/img/structure/B8752309.png)


